

Analytical Method Development & Characterization Protocol: 3,4-Dimethyl-N-pentylbenzamide

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Compound of Interest

Compound Name: 3,4-dimethyl-N-pentylbenzamide

Cat. No.: B14960791

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Executive Summary

Target Analyte: **3,4-Dimethyl-N-pentylbenzamide** Chemical Formula: C₁₄H₂₁NO Molecular Weight: 219.33 g/mol Application Context: Forensic Analysis, Medicinal Chemistry, Synthetic Impurity Profiling.

This Application Note provides a comprehensive, validated framework for the structural elucidation and quantitative analysis of **3,4-dimethyl-N-pentylbenzamide**. As a lipophilic benzamide derivative, this compound requires specific chromatographic conditions to prevent peak tailing and ensure resolution from structural isomers (e.g., N-pentan-2-yl analogs). The protocols below synthesize guidelines from SWGDRUG and ICH Q2(R1) standards, tailored for this specific molecular architecture.

Physicochemical Profile & Solubility

Understanding the physicochemical properties is the prerequisite for method design. The presence of a pentyl chain significantly increases lipophilicity compared to simple benzamides.

Property	Value (Predicted/Experimental)	Analytical Implication
LogP	3.8 – 4.2	Requires high % organic mobile phase in LC (C18 stationary phase).
pKa	~14-15 (Amide N-H)	Neutral in standard LC-MS buffers; ionization relies on adducts or forcing conditions.
Solubility	DMSO, Methanol, Acetonitrile, DCM	Insoluble in water. Diluents must be >50% organic.
Boiling Point	~340°C (at 760 mmHg)	Suitable for GC-MS analysis without derivatization.

Sample Preparation Protocols

Protocol A: Rapid Dilution (High Purity Samples)

Best for: Reference standards and synthesized powders.

- Weighing: Accurately weigh 10.0 mg of **3,4-dimethyl-N-pentylbenzamide** into a 20 mL scintillation vial.
- Dissolution: Add 10.0 mL of HPLC-grade Methanol (MeOH). Sonicate for 5 minutes at 25°C.
- Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
- Final Concentration: 1.0 mg/mL (Stock Solution).

Protocol B: Liquid-Liquid Extraction (Biological/Complex Matrices)

Best for: Plasma, urine, or reaction mixtures.

- Aliquot: Transfer 500 µL of sample matrix to a centrifuge tube.

- pH Adjustment: Adjust pH to 9-10 using 0.1 M NaOH (ensures analyte is in neutral form for extraction).
- Extraction: Add 2 mL of tert-butyl methyl ether (MTBE) or Ethyl Acetate.
- Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.
- Reconstitution: Evaporate the supernatant under Nitrogen stream at 40°C. Reconstitute in 200 µL Mobile Phase (50:50 ACN:Water).

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

Primary Method for Identification and Isomer Differentiation.

- System: Agilent 7890B/5977B (or equivalent).
- Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).
- Inlet: Splitless mode, 280°C.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Oven Program:
 - Hold at 80°C for 1.0 min.
 - Ramp 20°C/min to 280°C.
 - Hold at 280°C for 5.0 min.
- MS Source: Electron Ionization (EI), 70 eV, 230°C.

Fragmentation Interpretation (EI Spectrum): The EI spectrum is dominated by alpha-cleavage adjacent to the carbonyl group.

- m/z 219 (Parent Ion, [M]⁺): Visible, typically 10-20% abundance.

- m/z 133 (Base Peak): 3,4-Dimethylbenzoyl cation [C₉H₉O]⁺. Formed by the cleavage of the amide bond (loss of the N-pentyl amine fragment).
- m/z 105: Toly cation (loss of CO from m/z 133).
- m/z 77: Phenyl cation (further fragmentation).

UHPLC-DAD/MS

Primary Method for Purity and Quantification.

- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 100 mm, 1.7 μm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% → 95% B (Linear)
 - 8-10 min: 95% B (Wash)
- Flow Rate: 0.4 mL/min.
- Detection: UV at 210 nm (Amide) and 254 nm (Aromatic).
- MS Detection: ESI Positive Mode ([M+H]⁺ = 220.17).

Spectroscopic Characterization (NMR & FTIR)[1] Nuclear Magnetic Resonance (¹H-NMR)

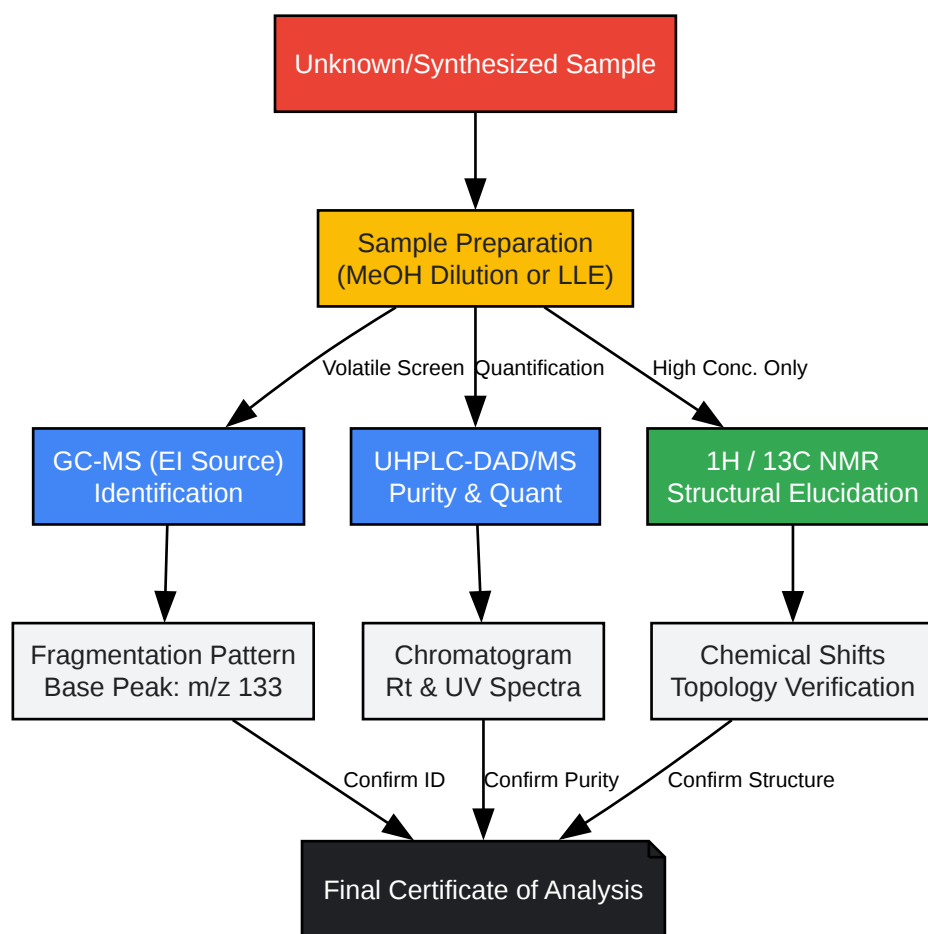
Solvent: CDCl₃, 400 MHz.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.55	Singlet (d)	1H	Ar-H (C2)	Ortho to C=O, meta to methyls.
7.48	Doublet (dd)	1H	Ar-H (C6)	Ortho to C=O.
7.18	Doublet	1H	Ar-H (C5)	Ortho to methyl, shielded.
6.10	Broad Singlet	1H	N-H	Amide proton (exchangeable).
3.45	Quartet/Triplet	2H	N-CH ₂ -	Methylene adjacent to Nitrogen.
2.30, 2.28	Singlets	6H	Ar-CH ₃	Two methyl groups on the ring.
1.60	Multiplet	2H	-CH ₂ -	Beta-methylene in pentyl chain.
1.35	Multiplet	4H	-(CH ₂) ₂ -	Central methylene chain.
0.90	Triplet	3H	-CH ₃	Terminal methyl of pentyl chain.

Fourier Transform Infrared Spectroscopy (FTIR)

- 3300 cm⁻¹: N-H stretch (medium, broad).
- 2950-2850 cm⁻¹: C-H stretch (alkane chain and aromatic methyls).
- 1640 cm⁻¹: C=O stretch (Amide I band) – Diagnostic Peak.
- 1540 cm⁻¹: N-H bend (Amide II band).

Visualization of Analytical Workflow



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Caption: Integrated analytical workflow for the characterization of **3,4-dimethyl-N-pentylbenzamide**, linking preparation to specific data outputs.

Method Validation Parameters (ICH Q2(R1))

To ensure the reliability of the quantitative method (UHPLC), the following validation parameters must be met:

- Specificity: Injection of solvent blank must show no interference at the retention time of the analyte.
- Linearity: Calibrate across 5 levels (e.g., 10 – 200 µg/mL).

must be

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- Precision:
 - Repeatability: 6 injections of the same sample (%RSD < 2.0%).
 - Intermediate Precision: Different days/analysts (%RSD < 3.0%).
- LOD/LOQ: Calculated based on Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ). Estimated LOQ is ~0.5 µg/mL using UV detection.

References

- SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs Recommendations. Version 8.1. Available at: [\[Link\]](#)
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Sources

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- [2. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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